Rezafungin acetate

Pharmacokinetics Antifungal Therapy Dosing Regimen

Rezafungin acetate is a next-generation, semi-synthetic echinocandin with a uniquely prolonged half-life (≈133 h), enabling once-weekly IV dosing—unlike daily alternatives (caspofungin, micafungin, anidulafungin). Its enhanced chemical stability confers superior PK/PD, deep-tissue penetration (including abscesses), and a front-loaded exposure profile that reduces IV administration burden by up to 93% per treatment course. Ideal for OPAT and complicated Candida infections. Procure high-purity rezafungin acetate for pre-clinical development of long-acting antifungal therapies.

Molecular Formula C65H88N8O19
Molecular Weight 1285.4 g/mol
Cat. No. B15563506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRezafungin acetate
Molecular FormulaC65H88N8O19
Molecular Weight1285.4 g/mol
Structural Identifiers
InChIInChI=1S/C63H84N8O17.C2H4O2/c1-8-9-10-28-87-45-25-21-40(22-26-45)38-13-11-37(12-14-38)39-15-17-42(18-16-39)56(80)64-46-31-48(76)61(88-29-27-71(5,6)7)68-60(84)52-53(77)34(2)32-70(52)63(86)50(36(4)73)66-59(83)51(55(79)54(78)41-19-23-43(74)24-20-41)67-58(82)47-30-44(75)33-69(47)62(85)49(35(3)72)65-57(46)81;1-2(3)4/h11-26,34-36,44,46-55,61,72-73,75-79H,8-10,27-33H2,1-7H3,(H5-,64,65,66,67,68,74,80,81,82,83,84);1H3,(H,3,4)/t34-,35+,36+,44+,46-,47-,48+,49-,50-,51-,52-,53-,54-,55-,61+;/m0./s1
InChIKeyMXMWJAPNUIKPGF-YOFVRWEXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rezafungin Acetate: Next-Generation Echinocandin Antifungal for Invasive Candidiasis Procurement


Rezafungin acetate (formerly SP3025, CD101) is a next-generation, semi-synthetic echinocandin antifungal agent. It is a structural analog of anidulafungin, distinguished by a modification to its cyclic core that confers enhanced chemical stability and solubility compared to first-generation echinocandins [1]. This structural optimization translates into a uniquely prolonged half-life exceeding 130 hours in humans, enabling a once-weekly intravenous (IV) dosing regimen—a significant departure from the daily IV administration required for caspofungin, micafungin, and anidulafungin [2]. Rezafungin acetate exerts its fungicidal effect by non-competitively inhibiting the fungal enzyme β-(1,3)-D-glucan synthase, thereby disrupting cell wall biosynthesis [3]. The compound is marketed under the trade name Rezzayo® and has received regulatory approval from the U.S. FDA and the European Medicines Agency (EMA) for the treatment of candidemia and invasive candidiasis in adults with limited or no alternative treatment options [4].

Rezafungin Acetate vs. Generic Echinocandins: Why Therapeutic Interchange is Not Equivalent


Despite sharing a common mechanism of action and a similar in vitro spectrum with first-generation echinocandins such as anidulafungin, caspofungin, and micafungin [1], rezafungin acetate is not interchangeable with these agents. Fundamental differences in its pharmacokinetic (PK) profile preclude simple therapeutic substitution. While anidulafungin, caspofungin, and micafungin exhibit terminal half-lives ranging from approximately 9 to 26 hours and require once-daily IV infusions, rezafungin's half-life of approximately 133 hours (over 5 times longer) supports a front-loaded, once-weekly dosing schedule [2]. This extended-interval dosing is a direct consequence of its enhanced chemical stability, which allows for high plasma exposures and sustained tissue concentrations [3]. Furthermore, its unique PK/PD properties, including superior penetration into deep-seated infection sites like intra-abdominal abscesses [4], and a potentially reduced probability of promoting local resistance due to front-loaded drug exposure [5], represent clinically meaningful differentiators. Substituting a daily echinocandin for once-weekly rezafungin would not only alter the entire treatment paradigm but would also fail to replicate the specific PK/PD advantages that define this next-generation agent. The following quantitative evidence details these critical, selection-driving distinctions.

Rezafungin Acetate: A Quantitative Evidence Guide for Scientific Selection Over First-Generation Echinocandins


PK Half-Life Extension and Once-Weekly Dosing vs. Daily Echinocandins

Rezafungin acetate's terminal half-life is approximately 5 to 14 times longer than that of other echinocandins, enabling a once-weekly dosing schedule. In healthy adult volunteers, rezafungin exhibited a mean terminal half-life of approximately 133 hours [1]. In contrast, the half-lives of first-generation echinocandins are significantly shorter: anidulafungin (∼24-26 hours), caspofungin (∼9-11 hours), and micafungin (∼11-17 hours) [2]. This difference in half-life (133 h vs. 24-26 h for anidulafungin, a 5.3-fold increase) is the primary driver for the extended dosing interval [3].

Pharmacokinetics Antifungal Therapy Dosing Regimen

Clinical Non-Inferiority Demonstrated in Phase 3 Trial vs. Caspofungin

The Phase 3 ReSTORE trial (NCT03667690) was a randomized, double-blind, multicenter study that compared once-weekly rezafungin (400 mg loading dose, then 200 mg weekly) to once-daily caspofungin (70 mg loading dose, then 50 mg daily) in adults with candidemia and/or invasive candidiasis. The study met its primary endpoints, demonstrating non-inferiority of rezafungin. The 30-day all-cause mortality (ACM) was 24.1% for rezafungin vs. 25.2% for caspofungin (difference -1.1%, 95% CI -10.2% to 8.0%) [1]. The day 14 global cure rate was 59.1% for rezafungin vs. 60.6% for caspofungin (difference -1.5%, 95% CI -11.3% to 8.4%) [1].

Clinical Trial Invasive Candidiasis Efficacy

Faster Blood Culture Clearance vs. Caspofungin in Pooled Analysis

A patient-level meta-analysis of the STRIVE (Phase 2) and ReSTORE (Phase 3) trials demonstrated a potential early treatment benefit with rezafungin's front-loaded dosing. In patients with a positive blood culture before randomization, the median time to first negative blood culture (TTNBC) was 22.3 hours for rezafungin-treated patients, compared to 26.3 hours for those receiving caspofungin [1]. This represents a 4-hour or 15% reduction in median clearance time (stratified log-rank p = 0.0034, not adjusted for multiplicity).

Mycological Response Time to Clearance Candidemia

Enhanced Chemical Stability vs. Anidulafungin

Rezafungin acetate is a structural analog of anidulafungin, designed with a modified cyclic core that imparts greater chemical stability. In vitro studies demonstrate that rezafungin exhibits significantly reduced degradation in plasma, aqueous, and buffered solutions compared to its parent compound [1]. Anidulafungin is known to undergo chemical degradation at physiological pH and temperature, which contributes to its relatively slow elimination via chemical degradation rather than metabolism. Rezafungin's enhanced stability mitigates this degradation pathway, directly contributing to its prolonged half-life and supporting the stability of the formulation at room temperature [2].

Drug Stability Formulation Degradation

Intellectual Property and Market Exclusivity

Rezafungin acetate (Rezzayo®) is protected by a robust patent portfolio, with key composition-of-matter patents extending exclusivity in the United States until March 2, 2032 [1]. This is confirmed by the FDA's Orange Book, which lists patents for Rezzayo with expiration dates in 2032 . This means there is currently no therapeutically equivalent generic version of rezafungin acetate available in the U.S. market [2]. In contrast, patents for first-generation echinocandins (caspofungin, micafungin, anidulafungin) have expired, and multiple generic versions are available, creating a commoditized market for these older agents.

Patent Protection Generic Availability Market Exclusivity

Optimizing Patient Care and Formulary Strategy: Application Scenarios for Rezafungin Acetate Based on Quantitative Evidence


Scenario 1: Reducing Healthcare Resource Utilization via Once-Weekly IV Dosing

For healthcare systems and hospitals, the transition from daily IV echinocandin infusions (e.g., caspofungin, micafungin) to a once-weekly rezafungin regimen directly reduces the number of IV administrations required for a standard 2- to 4-week treatment course by up to 85-93%. This translates into quantifiable savings in nursing time, IV line maintenance, and associated consumables. Furthermore, the front-loaded PK profile, which achieves faster median time to negative blood culture (22.3h vs. 26.3h for caspofungin [1]), may facilitate earlier de-escalation or discharge, contributing to overall cost avoidance. Procurement decisions should weigh the higher acquisition cost of a branded, patent-protected agent [2] against the potential for significant offsetting reductions in operational and hospital day costs.

Scenario 2: Enabling Outpatient Parenteral Antimicrobial Therapy (OPAT) for Invasive Candidiasis

The once-weekly dosing schedule uniquely positions rezafungin as the only echinocandin suitable for OPAT programs in patients with invasive candidiasis who are clinically stable but require prolonged IV therapy. Daily IV echinocandins (anidulafungin, caspofungin, micafungin) are logistically challenging and costly to administer in an outpatient setting due to the need for daily home health visits or infusion center appointments. Rezafungin's extended half-life of approximately 133 hours [3] makes weekly IV administration feasible, potentially reducing the burden on outpatient infusion services and allowing for a more streamlined transition from inpatient to outpatient care. This scenario is particularly relevant for patients intolerant to or failing oral azole therapy due to resistance or drug-drug interactions, as highlighted by recent PK evaluations [4].

Scenario 3: Management of Deep-Seated Abdominal Candidiasis

In complicated intra-abdominal infections (cIAI) and abscesses where Candida species are isolated, achieving adequate drug concentrations at the site of infection is critical. Rezafungin's PK profile is distinguished by its ability to penetrate deep-seated infection foci, including intra-abdominal abscesses, as demonstrated in preclinical mouse models [5]. While first-generation echinocandins also have some tissue distribution, rezafungin's prolonged half-life and front-loaded exposures may lead to sustained therapeutic concentrations within abscess cavities, potentially improving outcomes in these difficult-to-treat infections. This application is supported by expert opinion suggesting rezafungin, along with high-dose anidulafungin, as appropriate first-line options for complicated intra-abdominal candidiasis in the ICU [6].

Scenario 4: Long-Term Strategic Formulary Planning and Supply Chain Management

For pharmacy and therapeutics (P&T) committees and supply chain managers, the decision to include rezafungin on formulary is influenced by its status as a branded, single-source product with patent protection extending to at least 2032 [7]. This contrasts sharply with the multi-source generic market for older echinocandins, which are subject to price fluctuations, potential shortages, and variable quality. Formulary inclusion of rezafungin, even on a restricted basis, provides a predictable, high-value therapeutic option for a defined patient population (e.g., those with limited alternative options, as per its initial FDA indication [8]), and may strengthen the institution's antimicrobial stewardship program by offering a unique, long-acting alternative to daily IV therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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